molecular formula C13H13NO3 B13663318 Ethyl 8-methoxyquinoline-7-carboxylate

Ethyl 8-methoxyquinoline-7-carboxylate

Cat. No.: B13663318
M. Wt: 231.25 g/mol
InChI Key: FLVNPGATNSLQRO-UHFFFAOYSA-N
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Description

Ethyl 8-methoxyquinoline-7-carboxylate is a quinoline derivative characterized by a methoxy (-OCH₃) group at position 8 and an ethyl carboxylate (-COOEt) group at position 7 of the quinoline ring. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 8-methoxyquinoline-7-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)10-7-6-9-5-4-8-14-11(9)12(10)16-2/h4-8H,3H2,1-2H3

InChI Key

FLVNPGATNSLQRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=N2)C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including ethyl 8-methoxyquinoline-7-carboxylate, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone or aldehyde under acidic conditions . Another method involves the use of a Co(salophen) cocatalyst, which allows the reaction to proceed efficiently with ambient air at room temperature .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 8-methoxyquinoline-7-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituents and their positions on the quinoline ring significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of ethyl 8-methoxyquinoline-7-carboxylate and its analogs (Table 1).

Table 1: Structural Comparison of this compound with Analogous Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound -OCH₃ (8), -COOEt (7) C₁₃H₁₃NO₄ 247.25* Electron-donating methoxy enhances solubility; carboxylate aids in derivatization.
Ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate () -Cl (8), [1,3]dioxolo (4,5-g), -COOEt (7) C₁₃H₁₁ClNO₄ 296.69 Chlorine increases electronegativity; dioxolo ring modifies steric effects.
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (6g, ) -OCH₃ (7), -CH₃ (8), -COOEt (3), 4-oxo C₁₄H₁₅NO₄ 261.27 4-Oxo and dihydro structure may enhance hydrogen bonding and stability.
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate () -Cl (4), -NO₂ (8), -COOEt (3) C₁₂H₉ClN₂O₄ 280.67 Nitro group introduces strong electron-withdrawing effects; higher reactivity.
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate () -Br (8), -OH (4), -COOEt (3) C₁₂H₁₀BrNO₃ 296.12 Bromine and hydroxy groups influence solubility and bioactivity.

*Calculated based on structural analogs.

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